1-[3-(4-chlorophenoxy)propyl]-2-[(E)-2-phenylethenyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Chlorophenoxy)propyl]-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a phenylethenyl group, and a benzodiazole core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[3-(4-chlorophenoxy)propyl]-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenol and 3-chloropropanol.
Formation of Chlorophenoxypropyl Intermediate: 4-chlorophenol reacts with 3-chloropropanol under basic conditions to form 3-(4-chlorophenoxy)propanol.
Formation of Benzodiazole Core: The intermediate is then reacted with o-phenylenediamine to form the benzodiazole core.
Addition of Phenylethenyl Group: Finally, the benzodiazole intermediate undergoes a Heck reaction with styrene to introduce the phenylethenyl group.
The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere.
Chemical Reactions Analysis
1-[3-(4-chlorophenoxy)propyl]-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the phenylethenyl group to a phenylethyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Pd/C, NaBH4), and specific temperatures and pressures.
Scientific Research Applications
1-[3-(4-chlorophenoxy)propyl]-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorophenoxy)propyl]-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
1-[3-(4-chlorophenoxy)propyl]-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives:
Similar Compounds: Examples include 1H-benzimidazole, 2-phenylbenzimidazole, and 1-(4-chlorophenyl)-2-phenylethylbenzimidazole.
Uniqueness: The presence of the chlorophenoxy and phenylethenyl groups in 1-[3-(4-chlorophenoxy)propyl]-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole imparts unique chemical and biological properties, making it distinct from other benzodiazole derivatives.
Properties
Molecular Formula |
C24H21ClN2O |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]-2-[(E)-2-phenylethenyl]benzimidazole |
InChI |
InChI=1S/C24H21ClN2O/c25-20-12-14-21(15-13-20)28-18-6-17-27-23-10-5-4-9-22(23)26-24(27)16-11-19-7-2-1-3-8-19/h1-5,7-16H,6,17-18H2/b16-11+ |
InChI Key |
YZQLDCOCWDPTIT-LFIBNONCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CCCOC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CCCOC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.